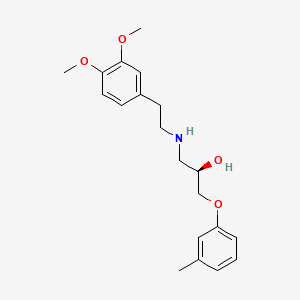
2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” is also known as β-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol . It is an impurity formed in the synthesis of metabolites of Epinephrine, a hormone and medication used to treat a number of conditions including allergic reaction anaphylaxis, cardiac arrest, and superficial bleeding . It appears as a light yellow solid .
Synthesis Analysis
The synthesis of amines like “2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular formula of “2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” is C16H19NO3 . The InChI Key is CNPCDJGSLHUZQL-UHFFFAOYSA-N . The compound is soluble in Chloroform, DMSO, Methanol .Chemical Reactions Analysis
Amines like “2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” can react with aldehydes to form decarboxylation and/or deamination products . The first step involves the amine condensing with the aldehyde to give an imine or Schiff base .Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.33 g/mol . It has a boiling point of 466.2±45.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Mécanisme D'action
Orientations Futures
α-Aminonitriles, which “2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” is a type of, are important intermediates in the synthesis of α-amino acids, α-aminoamides, thiadiazoles, and imidazole derivatives . Their synthesis methods, such as the Strecker synthesis, are of great interest in research . Future directions may involve refining these synthesis methods and exploring new applications for these compounds.
Propriétés
IUPAC Name |
2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-16-9-13(14(17)10-18)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPCDJGSLHUZQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











